molecular formula C11H14O B13588980 4-(5-Norbornen-2-yl)-3-buten-2-one CAS No. 57276-08-1

4-(5-Norbornen-2-yl)-3-buten-2-one

Cat. No.: B13588980
CAS No.: 57276-08-1
M. Wt: 162.23 g/mol
InChI Key: PJNSTJMFXBGTIM-DUXPYHPUSA-N
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Description

4-(5-Norbornen-2-yl)-3-buten-2-one is an organic compound characterized by its unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and reactivity. The presence of both a norbornene moiety and a butenone group makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Norbornen-2-yl)-3-buten-2-one typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with methyl vinyl ketone under controlled conditions to yield the desired product. The reaction is usually carried out at elevated temperatures to facilitate the formation of the norbornene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as Lewis acids may be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Norbornen-2-yl)-3-buten-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The norbornene ring can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under radical conditions.

Major Products

    Epoxides: Formed through oxidation reactions.

    Alcohols: Resulting from reduction of the carbonyl group.

    Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

4-(5-Norbornen-2-yl)-3-buten-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-Norbornen-2-yl)-3-buten-2-one involves its reactivity due to the strained norbornene ring. The compound can participate in cycloaddition reactions, where the ring strain is relieved, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application, such as polymerization or bioorthogonal reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Norbornen-2-yl)-3-buten-2-one stands out due to the presence of both a norbornene ring and a butenone group, which provides a unique combination of reactivity and functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

57276-08-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(E)-4-(2-bicyclo[2.2.1]hept-5-enyl)but-3-en-2-one

InChI

InChI=1S/C11H14O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h2-5,9-11H,6-7H2,1H3/b4-2+

InChI Key

PJNSTJMFXBGTIM-DUXPYHPUSA-N

Isomeric SMILES

CC(=O)/C=C/C1CC2CC1C=C2

Canonical SMILES

CC(=O)C=CC1CC2CC1C=C2

Origin of Product

United States

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